molecular formula C13H14N2O2S B171695 4-Amino-N-(2-methylphenyl)benzenesulfonamide CAS No. 16803-96-6

4-Amino-N-(2-methylphenyl)benzenesulfonamide

Cat. No. B171695
CAS RN: 16803-96-6
M. Wt: 262.33 g/mol
InChI Key: VNBAGPGLMFYJKB-UHFFFAOYSA-N
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Description

“4-Amino-N-(2-methylphenyl)benzenesulfonamide” is an organic compound that belongs to the class of aminobenzenesulfonamides . It has a molecular weight of 262.33 and its IUPAC name is 4-amino-N-(4-methylphenyl)benzenesulfonamide .


Molecular Structure Analysis

The molecular formula of “4-Amino-N-(2-methylphenyl)benzenesulfonamide” is C13H14N2O2S . The InChI code for this compound is 1S/C13H14N2O2S/c1-10-2-6-12(7-3-10)15-18(16,17)13-8-4-11(14)5-9-13/h2-9,15H,14H2,1H3 .

Scientific Research Applications

  • Photodynamic Therapy and Cancer Treatment

    • A study explored the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibit properties useful for photodynamic therapy, including high singlet oxygen quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
  • Antimicrobial Activity

    • Research on novel sulfonamide derivatives, including N-(2-aminophenyl)benzenesulfonamide, has highlighted their antimicrobial properties. This includes the study of their molecular geometry, vibrational wavenumbers, and chemical shifts, contributing to an understanding of their potential as antimicrobial agents (Demircioğlu, Özdemir, Dayan, Şerbetçi, & Özdemir, 2018).
  • Anticancer Properties

    • Synthesis of benzenesulfonamide derivatives has been investigated for their anticancer activity. For instance, certain derivatives showed significant activity against human colorectal carcinoma and human cervix carcinoma cell lines, indicating their potential in cancer treatment (Karakuş, Tok, Türk, Şalva, Tatar, Taşkın-Tok, & Koçyiğit-Kaymakçıoğlu, 2018).
  • Anti-inflammatory Applications

    • Studies have been conducted on amino derivatives of benzenesulfonamides for their anti-inflammatory properties. This includes evaluating their effects in models of inflammation, indicating potential applications in treating inflammatory conditions (Mahdi, 2017).
  • Enzyme Inhibition

    • Certain benzenesulfonamide compounds have been synthesized and evaluated for their enzyme inhibition potential, particularly against enzymes like carbonic anhydrase. These inhibitors have applications in various medical conditions, including ocular diseases (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).
  • Pharmaceutical Drug Synthesis

    • Benzenesulfonamides have been used in the synthesis of pharmaceutical drugs with anti-microbial properties. The synthesis routes and pharmacological activities of these drugs have been explored, highlighting their potential in treating infections (Thamizharasi, Vasantha, & Reddy, 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-amino-N-(2-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-4-2-3-5-13(10)15-18(16,17)12-8-6-11(14)7-9-12/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBAGPGLMFYJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343967
Record name 4-Amino-N-(2-methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-(2-methylphenyl)benzenesulfonamide

CAS RN

16803-96-6
Record name 4-Amino-N-(2-methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-(2-methylphenyl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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